2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one
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Overview
Description
2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a cyclopentanone core with two hydroxy-nitrophenyl groups attached via methylene bridges, making it a subject of interest in organic chemistry and material science.
Preparation Methods
The synthesis of 2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one typically involves the condensation reaction between cyclopentanone and 2-hydroxy-5-nitrobenzaldehyde. The reaction is usually carried out in the presence of a base such as sodium hydroxide or potassium hydroxide, which facilitates the formation of the methylene bridges . The reaction conditions often include refluxing the mixture in an appropriate solvent like ethanol or methanol to ensure complete reaction and high yield.
Chemical Reactions Analysis
2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy groups can be oxidized to form quinones, which are important intermediates in organic synthesis.
Reduction: The nitro groups can be reduced to amines using reducing agents like hydrogen gas in the presence of a catalyst or sodium borohydride.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration or halogenation, under appropriate conditions.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like bromine or nitric acid. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and materials.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: While not widely used industrially, its unique properties make it a candidate for the development of new materials with specific functionalities.
Mechanism of Action
The mechanism by which 2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one exerts its effects is not fully understood. it is believed to interact with various molecular targets and pathways, depending on its specific derivatives and modifications. For instance, its potential antimicrobial activity may involve the disruption of bacterial cell walls or interference with essential enzymes.
Comparison with Similar Compounds
2,5-Bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one can be compared with similar compounds such as:
2,5-Bis[(2-fluorophenyl)methylidene]cyclopentan-1-one:
2,5-Bis[(5-hydroxy-2-nitrophenyl)methylidene]cyclopentan-1-one: A closely related compound with similar structural features but different substitution patterns on the aromatic rings.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
CAS No. |
61390-14-5 |
---|---|
Molecular Formula |
C19H14N2O7 |
Molecular Weight |
382.3 g/mol |
IUPAC Name |
2,5-bis[(2-hydroxy-5-nitrophenyl)methylidene]cyclopentan-1-one |
InChI |
InChI=1S/C19H14N2O7/c22-17-5-3-15(20(25)26)9-13(17)7-11-1-2-12(19(11)24)8-14-10-16(21(27)28)4-6-18(14)23/h3-10,22-23H,1-2H2 |
InChI Key |
DLBVFCXCNQJFSK-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(=CC2=C(C=CC(=C2)[N+](=O)[O-])O)C(=O)C1=CC3=C(C=CC(=C3)[N+](=O)[O-])O |
Origin of Product |
United States |
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